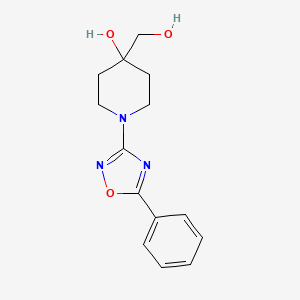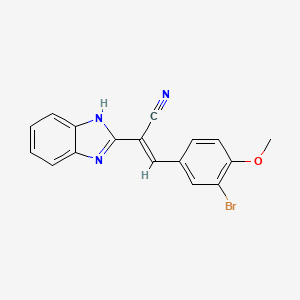
4-(hydroxymethyl)-1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(hydroxymethyl)-1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-4-ol, also known as HPOP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. HPOP is a piperidine derivative that contains an oxadiazole ring and a hydroxymethyl group, which makes it a versatile compound for various research purposes.
作用机制
The mechanism of action of 4-(hydroxymethyl)-1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-4-ol is not fully understood, but it is believed to interact with various receptors and enzymes in the body. This compound has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. This compound can also inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Furthermore, this compound can activate the adenosine A2A receptor, which is involved in the regulation of sleep, wakefulness, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound can modulate the release of neurotransmitters, such as dopamine and acetylcholine, in the brain. This compound can also increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Furthermore, this compound can reduce oxidative stress and inflammation, which are implicated in various neurological and psychiatric disorders.
实验室实验的优点和局限性
4-(hydroxymethyl)-1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-4-ol has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. This compound can also be used in various assays, such as radioligand binding assays and enzyme inhibition assays. However, this compound has some limitations, such as its limited solubility in aqueous solutions and its potential instability under certain conditions. Therefore, the storage and handling of this compound require careful consideration to ensure its stability and efficacy.
未来方向
There are several future directions for research on 4-(hydroxymethyl)-1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-4-ol. One area of interest is the development of this compound-based compounds for the treatment of neurological and psychiatric disorders, such as Parkinson's disease, Alzheimer's disease, and depression. Another area of interest is the elucidation of the mechanism of action of this compound and its interactions with various receptors and enzymes. Furthermore, the development of this compound-based fluorescent probes for imaging studies and the synthesis of this compound-based polymers and dendrimers for drug delivery applications are also promising directions for research.
Conclusion:
In conclusion, this compound is a versatile compound that has potential applications in various fields of scientific research. The synthesis method of this compound is relatively simple, and its scientific research applications include medicinal chemistry, neuroscience, and biochemistry. This compound's mechanism of action is not fully understood, but it is believed to interact with various receptors and enzymes in the body. This compound has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. Finally, there are several future directions for research on this compound, and its potential applications in drug discovery and delivery are promising.
合成方法
The synthesis of 4-(hydroxymethyl)-1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-4-ol involves the reaction of 4-(chloromethyl)-1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine with sodium hydroxide in the presence of ethanol. The resulting product is then treated with hydrochloric acid to obtain this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
科学研究应用
4-(hydroxymethyl)-1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-4-ol has potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and biochemistry. This compound can be used as a ligand for various receptors, such as dopamine receptors, serotonin receptors, and adenosine receptors. This compound can also be used as a fluorescent probe for imaging studies, as it exhibits fluorescence properties under certain conditions. Furthermore, this compound can be used as a building block for the synthesis of other compounds, such as this compound-based polymers and dendrimers.
属性
IUPAC Name |
4-(hydroxymethyl)-1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-10-14(19)6-8-17(9-7-14)13-15-12(20-16-13)11-4-2-1-3-5-11/h1-5,18-19H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBCFTHYERKGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)O)C2=NOC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-4-methoxy-1-{[5-(phenoxymethyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B5493239.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-N-isopropyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5493247.png)

![N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine](/img/structure/B5493265.png)
![3-methyl-7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5493272.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493281.png)
![2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5493289.png)
![ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5493292.png)
![2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide](/img/structure/B5493294.png)
![3-{2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5493298.png)
![(1R*,2R*,6S*,7S*)-4-[4-(4-morpholinylcarbonyl)benzoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5493305.png)
![N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5493328.png)
![N-methyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5493333.png)
![7-(1,3-benzothiazol-2-yl)-4-[2-(2-hydroxyethoxy)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5493338.png)